Prosaikogenin G (CAS 99365-23-8) is a partially deglycosylated triterpenoid saponin and a primary intestinal metabolite of Saikosaponin D, originally derived from Bupleurum species. Structurally, it is formed by the enzymatic cleavage of the C-3 glucose moiety from its parent compound, resulting in a significantly more lipophilic profile [1]. In industrial and advanced laboratory settings, Prosaikogenin G is procured as a high-value analytical standard for pharmacokinetic profiling, a benchmark for lipophilic formulation models, and a potent bioactive reference in cellular assays where the poor bioavailability of highly polar parent saikosaponins limits experimental reproducibility .
Generic substitution with crude Bupleurum extracts or the parent compound, Saikosaponin D, frequently fails in precision applications due to drastic differences in polarity and membrane permeability. Saikosaponin D possesses a highly polar sugar moiety that severely restricts its cellular uptake and bioavailability in vitro, often requiring complex, irreproducible in situ enzymatic transformation to become active [1]. Furthermore, attempting to substitute Prosaikogenin G with its C-16 epimer, Prosaikogenin F, or the fully deglycosylated aglycone (Saikogenin G) leads to assay failure; the exact partial glycosylation of Prosaikogenin G is strictly required to maintain its specific receptor binding and maximal corticosterone secretion-inducing activity [2]. Procuring the exact, pre-cleaved Prosaikogenin G ensures immediate processability in lipophilic solvent systems and guarantees reproducible quantitative data.
In comparative cellular assays evaluating enzymatically transformed saikosaponins, Prosaikogenin G demonstrates the most potent cytotoxicity against human cancer cell lines (including MDA-MB-468, HepG2, and HCT116) compared to its epimer Prosaikogenin F and other derivatives (PSG E1, E3). While parent saikosaponins show limited efficacy due to poor permeability, the specific lipophilic structure of Prosaikogenin G allows it to significantly inhibit cancer cell viability while exerting markedly less toxicity on normal human cell lines (e.g., MCF-10A, NKNT-3) .
| Evidence Dimension | In vitro cytotoxicity (viability inhibition) against HepG2 and HCT116 lines |
| Target Compound Data | Prosaikogenin G (Highest potency, selective inhibition) |
| Comparator Or Baseline | Prosaikogenin F and parent Saikosaponins (Lower relative cytotoxicity) |
| Quantified Difference | PSG G identified as the most cytotoxic compound among the isolated prosaikogenin series with preserved normal-cell safety. |
| Conditions | In vitro assay against 6 cancer cell lines and 2 normal cell lines |
Procuring Prosaikogenin G provides the most potent and selective benchmark for high-throughput oncology screening, outperforming its epimers.
The exact glycosylation state of Prosaikogenin G is critical for its in vivo efficacy. When administered to murine models, Prosaikogenin G (the intestinal metabolite of Saikosaponin D) maximally increased serum corticosterone levels at a dose of 0.1 mmol/kg. In stark contrast, the fully deglycosylated genuine sapogenin, Saikogenin G, showed only slight, negligible activity under identical conditions [1]. This demonstrates that the partial sugar moiety retained in Prosaikogenin G provides the essential polar balance required for target engagement.
| Evidence Dimension | Serum corticosterone secretion-inducing activity |
| Target Compound Data | Prosaikogenin G (Maximal induction at 0.1 mmol/kg) |
| Comparator Or Baseline | Saikogenin G (Slight/negligible activity) |
| Quantified Difference | Prosaikogenin G achieves maximal endocrine modulation at 0.1 mmol/kg, whereas complete deglycosylation abolishes primary efficacy. |
| Conditions | Murine in vivo model, intraperitoneal and oral administration, HPLC quantification |
Buyers modeling adrenal or neuroendocrine pathways must procure Prosaikogenin G, as over-deglycosylated substitutes fail to trigger the required biological response.
The presence of the C-3 glucose in Saikosaponin D renders it highly polar, complicating its separation and formulation in lipid-based systems. By utilizing Prosaikogenin G, researchers benefit from a significantly higher partition coefficient in organic solvents. In countercurrent chromatography (CCC) utilizing a dichloromethane/methanol/water (4:3:2, v/v/v) solvent system, Prosaikogenin G partitions effectively into the lipophilic phase, enabling highly efficient preparative separation and downstream formulation that is impossible with the parent Saikosaponin D .
| Evidence Dimension | Phase partitioning and retention in lipophilic solvent systems |
| Target Compound Data | Prosaikogenin G (Efficient retention and separation in 4:3:2 DCM/MeOH/H2O) |
| Comparator Or Baseline | Saikosaponin D (Highly polar, poor lipophilic partitioning) |
| Quantified Difference | Cleavage of C-3 glucose directly shifts the molecule to a lipophilic profile, enabling CCC separation and lipid formulation. |
| Conditions | Countercurrent chromatography (CCC) and preparative HPLC |
Procuring the pre-cleaved Prosaikogenin G eliminates the need for complex in-house enzymatic transformations, directly accelerating lipophilic formulation and analytical workflows.
Because Prosaikogenin G is the direct, biologically active intestinal metabolite of Saikosaponin D, it is the exact required standard for LC-MS/MS pharmacokinetic profiling of Bupleurum extracts. Using the parent compound instead leads to inaccurate bioavailability models, as the parent is heavily metabolized prior to systemic absorption [1].
The removal of the highly polar C-3 glucose moiety gives Prosaikogenin G a favorable partition coefficient for organic solvents and lipid phases. This makes it the preferred saikosaponin derivative for procurement when developing lipid nanoparticles, microemulsions, or liposomal delivery systems where parent saikosaponins fail to encapsulate efficiently .
In pharmacological models assessing corticosterone secretion and adrenal axis modulation, Prosaikogenin G serves as a highly specific, structurally validated positive control. Its precise polar balance ensures maximal receptor engagement, making it superior to both crude extracts and fully deglycosylated saikogenins that exhibit negligible activity in these systems [2].
Due to its superior cytotoxicity against hepatic and colorectal cancer cell lines (e.g., HepG2, HCT116) combined with lower toxicity toward normal cells, Prosaikogenin G is the optimal benchmark compound for screening novel triterpenoid saponins. It provides a reliable, high-potency baseline that its epimer, Prosaikogenin F, cannot match .